Cas no 2411270-27-2 (2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide)

2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide
- Z1562143464
- EN300-26582011
- 2411270-27-2
- 2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide
-
- インチ: 1S/C9H13ClN2OS/c1-3-9(2,12-7(13)6-10)8-11-4-5-14-8/h4-5H,3,6H2,1-2H3,(H,12,13)
- InChIKey: KLJGLMOKGUURJK-UHFFFAOYSA-N
- ほほえんだ: ClCC(NC(C1=NC=CS1)(C)CC)=O
計算された属性
- せいみつぶんしりょう: 232.0437119g/mol
- どういたいしつりょう: 232.0437119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 70.2Ų
2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582011-0.05g |
2-chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide |
2411270-27-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamideに関する追加情報
Professional Introduction to Compound with CAS No. 2411270-27-2 and Product Name: 2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide
2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide (CAS No. 2411270-27-2) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structure of this molecule incorporates several key functional groups, including a chloro substituent and a thiazole ring, which are known to contribute to its unique chemical and biological properties.
The chloro group in the molecule is strategically positioned to enhance its reactivity, allowing for further derivatization and modification. This feature makes 2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide a versatile intermediate in synthetic chemistry, particularly in the development of novel drug candidates. The presence of the 1,3-thiazole ring is another critical aspect of its molecular structure. Thiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Recent advancements in medicinal chemistry have highlighted the importance of thiazole-based compounds in addressing various diseases. Studies have demonstrated that molecules containing the 1,3-thiazole scaffold can interact with multiple biological targets, leading to potent pharmacological effects. For instance, research has shown that thiazole derivatives can modulate enzyme activity and interfere with signal transduction pathways involved in disease progression.
In the context of 2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide, the combination of the chloro group and the thiazole ring creates a molecular framework that is conducive to binding with biological targets. This has led to its investigation as a potential lead compound in the development of new therapeutic agents. The butanoylacetamide moiety further enhances the compound's pharmacological profile by contributing to its solubility and bioavailability.
The synthesis of 2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro group at the appropriate position is crucial for ensuring the compound's reactivity and biological efficacy. Additionally, the integration of the 1,3-thiazole ring necessitates careful consideration of stereochemistry to maximize biological activity.
Current research in pharmaceutical chemistry emphasizes the development of small molecule inhibitors that target specific enzymes or receptors involved in disease mechanisms. 2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide has been explored as a potential inhibitor in several preclinical studies. These studies have focused on its ability to modulate enzymes such as kinases and phosphodiesterases, which are implicated in various pathological processes.
The biological activity of 2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide has been evaluated through in vitro assays that measure its interaction with target proteins and cellular systems. Preliminary results have shown promising efficacy in inhibiting certain enzymatic activities relevant to cancer and inflammation. These findings have prompted further investigation into its potential as a therapeutic agent.
One of the most compelling aspects of 2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide is its structural versatility. The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to fine-tune its pharmacological properties. This flexibility has been exploited in structure-based drug design approaches, where computational methods are used to predict how modifications will affect binding affinity and selectivity.
The role of computational chemistry in optimizing drug candidates cannot be overstated. Molecular modeling techniques have been employed to study the interactions between 2-chloro-N-2-(1,3-thiazol-2-yb-butan--ytly acetamide and its target proteins. These studies have provided valuable insights into how changes in its structure can enhance its biological activity. By leveraging computational tools, researchers can accelerate the drug discovery process and identify promising candidates for further development.
Another area where this compound shows promise is in combination therapy strategies. The ability to design molecules that act on multiple targets simultaneously has become increasingly important in modern medicine. By combining this compound with other therapeutic agents, researchers aim to achieve synergistic effects that could lead to more effective treatment outcomes.
The synthesis and characterization of this compound also highlight advancements in synthetic methodologies that enable the efficient production of complex molecules. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the intricate framework of this compound. These methods not only improve yield but also enhance purity, which is critical for pharmaceutical applications.
In conclusion,this compound (CAS No 2411270 27 22-chloro N 22 (13 thiazol 22 yl) butan22 yl acetamide) represents an exciting advancement in pharmaceutical chemistry Its unique structural features combined with promising biological activities make it a valuable candidate for further research and development In light o ongoing scientific investigations it holds significant potential as a therapeutic agent addressing various diseases
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